molecular formula C10H12N8O4 B13830102 (2S,3S,4R,5S)-2-(6-amino-8-azidopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

(2S,3S,4R,5S)-2-(6-amino-8-azidopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B13830102
M. Wt: 308.25 g/mol
InChI Key: KYJLJOJCMUFWDY-GIMIYPNGSA-N
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Description

8-Azidoadenosine is a modified nucleoside where the hydrogen atom at the 8th position of the adenine nucleobase is replaced by an azido group. This compound is particularly sensitive to ultraviolet light, which makes it useful in various biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of adenosine with sodium azide in the presence of a suitable catalyst . The reaction conditions often include mild temperatures and aqueous solvents to facilitate the azide substitution.

Industrial Production Methods: Industrial production methods for 8-Azidoadenosine are similar to laboratory synthesis but on a larger scale. These methods often employ continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and controlled reaction environments is crucial to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 8-Azidoadenosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

Molecular Formula

C10H12N8O4

Molecular Weight

308.25 g/mol

IUPAC Name

(2S,3S,4R,5S)-2-(6-amino-8-azidopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H12N8O4/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-6(21)5(20)3(1-19)22-9/h2-3,5-6,9,19-21H,1H2,(H2,11,13,14)/t3-,5-,6-,9-/m0/s1

InChI Key

KYJLJOJCMUFWDY-GIMIYPNGSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)CO)O)O)N

Origin of Product

United States

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